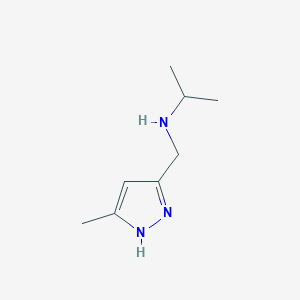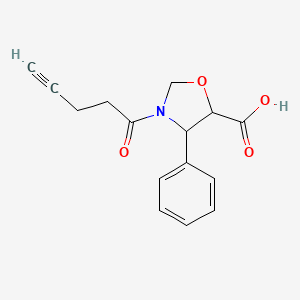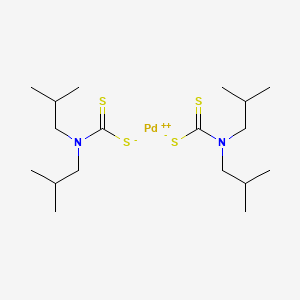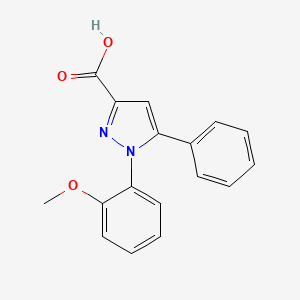![molecular formula C10H13NO2 B12886425 2-{[(3S)-Oxolan-3-yl]oxy}aniline CAS No. 917909-31-0](/img/structure/B12886425.png)
2-{[(3S)-Oxolan-3-yl]oxy}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline is an organic compound that features a tetrahydrofuran ring attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline typically involves the reaction of 2-nitrile-4-[4-(N,N-dimethylamino)-1-oxo-2-buten-1-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline with 4-fluoro-3-chloroaniline. This reaction is carried out under condensation and cyclization conditions using N,N-dimethylformamide dimethyl acetal as a reagent .
Industrial Production Methods
The industrial production of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline involves a stable process that uses readily available starting materials. The reactions are classic and suitable for large-scale production, significantly reducing manufacturing steps and costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline involves its interaction with specific molecular targets. In the case of its use as a precursor for Afatinib, it targets and inhibits epidermal growth factor receptor (EGFR) tyrosine kinases, which play a crucial role in the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the (S)-configuration, which may affect its biological activity.
4-Fluoro-3-chloroaniline: Used as a starting material in the synthesis of (S)-2-((Tetrahydrofuran-3-yl)oxy)aniline.
Uniqueness
(S)-2-((Tetrahydrofuran-3-yl)oxy)aniline is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological targets. This stereochemistry is crucial for its role as an intermediate in the synthesis of specific pharmaceutical agents .
Properties
CAS No. |
917909-31-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[(3S)-oxolan-3-yl]oxyaniline |
InChI |
InChI=1S/C10H13NO2/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8/h1-4,8H,5-7,11H2/t8-/m0/s1 |
InChI Key |
XJVZNNDBFBWNFM-QMMMGPOBSA-N |
Isomeric SMILES |
C1COC[C@H]1OC2=CC=CC=C2N |
Canonical SMILES |
C1COCC1OC2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




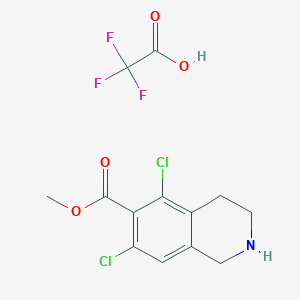
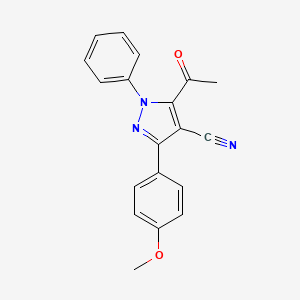
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
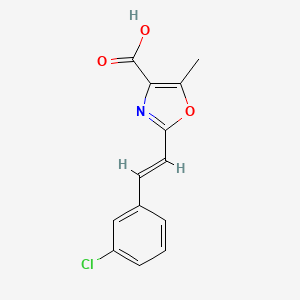
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
![N-(2-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide](/img/structure/B12886397.png)

